molecular formula C10H8BrClO B567927 (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone CAS No. 1280786-94-8

(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone

Cat. No.: B567927
CAS No.: 1280786-94-8
M. Wt: 259.527
InChI Key: KYWLRCNRAPNWNL-UHFFFAOYSA-N
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Description

(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone: is an organic compound that features a cyclopropyl group attached to a methanone moiety, which is further substituted with bromine and chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-chlorobenzoyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction Reactions: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution Reactions: Substituted phenyl derivatives.

    Reduction Reactions: Alcohol derivatives.

    Oxidation Reactions: Carboxylic acids or ketones.

Scientific Research Applications

Chemistry: In chemistry, (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of halogen atoms and the cyclopropyl group can influence the compound’s interaction with biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable building block for various applications .

Comparison with Similar Compounds

  • (3-Chlorophenyl)(cyclopropyl)methanone
  • (4-Bromophenyl)(cyclopropyl)methanone
  • (3-Bromo-4-chlorophenyl)(methyl)methanone

Uniqueness: (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, combined with the cyclopropyl group. This combination of substituents can result in distinct chemical and biological properties compared to similar compounds. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

(3-bromo-4-chlorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWLRCNRAPNWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682187
Record name (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-94-8
Record name Methanone, (3-bromo-4-chlorophenyl)cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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